3',4',5',3,4,5-Hexamethoxy-chalcone

Heme oxygenase-1 Cytoprotection Structure-activity relationship

3',4',5',3,4,5-Hexamethoxy-chalcone (CH; CH25; C21H24O7) is a fully methoxylated synthetic chalcone in which both aromatic rings carry a 3,4,5-trimethoxy substitution pattern. It belongs to the linear 1,3-diarylpropanoid class and has been characterized as an anti-inflammatory agent that simultaneously inhibits NF-κB-driven inducible nitric oxide synthase (iNOS) expression and activates the Nrf2/heme oxygenase-1 (HO-1) cytoprotective axis in macrophages.

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
Cat. No. B1194248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',5',3,4,5-Hexamethoxy-chalcone
Synonyms3',4',5',3,4,5-hexamethoxy-chalcone
3',4',5',3,4,5-HMC
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C21H24O7/c1-23-16-9-13(10-17(24-2)20(16)27-5)7-8-15(22)14-11-18(25-3)21(28-6)19(12-14)26-4/h7-12H,1-6H3
InChIKeyWOJJYHZSZSSQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4',5',3,4,5-Hexamethoxy-chalcone: A Fully Methoxylated Chalcone Scaffold for Inflammation and Cytoprotection Research


3',4',5',3,4,5-Hexamethoxy-chalcone (CH; CH25; C21H24O7) is a fully methoxylated synthetic chalcone in which both aromatic rings carry a 3,4,5-trimethoxy substitution pattern [1]. It belongs to the linear 1,3-diarylpropanoid class and has been characterized as an anti-inflammatory agent that simultaneously inhibits NF-κB-driven inducible nitric oxide synthase (iNOS) expression and activates the Nrf2/heme oxygenase-1 (HO-1) cytoprotective axis in macrophages [2]. This dual mechanistic signature – distinct from conventional antioxidant chalcones – establishes the compound as a mechanistically defined tool molecule rather than a generic chalcone analog for inflammation and oxidative-stress research programs [2].

Why 3',4',5',3,4,5-Hexamethoxy-chalcone Cannot Be Replaced by Simpler Methoxychalcone Analogs


Methoxychalcone biological activity is exquisitely dependent on both the number and the positional arrangement of methoxy substituents on the two aromatic rings [1]. A systematic structure–activity relationship (SAR) study demonstrated that a progressive increase in HO-1 induction potency is achieved by sequentially adding methoxy groups to the 3,4,5- and 3',4',5'-positions, while methoxy substitution at the 2,4,6-positions or isolated 4- or 4'-mono-substitution is ineffective [1]. Furthermore, the fully methoxylated hexamethoxy substitution pattern confers a dual NF-κB-inhibitory / Nrf2-activating mechanism that is not recapitulated by lower-order methoxychalcones or hydroxy-chalcones, which predominantly act via direct antioxidant radical-scavenging [2]. Consequently, procurement of a generic mono-, di-, or trimethoxychalcone as a substitute for 3',4',5',3,4,5-hexamethoxy-chalcone introduces demonstrable risk of altered potency, target engagement, and mechanistic pharmacology.

Quantitative Differentiation Evidence for 3',4',5',3,4,5-Hexamethoxy-chalcone vs. Closest Methoxychalcone Analogs


HO-1 Induction Potency: Hexamethoxy-CH > Trimethoxy-CH > Monomethoxy-CH in Macrophages

In a direct head-to-head comparison within a single study, RAW 264.7 macrophages were exposed for 6 h to 10 μM of each chalcone. 3',4',5',3,4,5-Hexamethoxy-chalcone (CH25) increased heme oxygenase activity to 2555 ± 46 pmol bilirubin/mg protein/h, versus 1775 ± 238 for 3,4,5-trimethoxychalcone (CH6) and 1102 ± 296 for 5-methoxychalcone (CH11), all relative to a baseline of 680 ± 37 pmol bilirubin/mg protein/h (p < 0.05) [1]. This represents a 2.3-fold greater HO-1 induction for the hexamethoxy compound relative to its trimethoxy analog and a 3.8-fold increase relative to control.

Heme oxygenase-1 Cytoprotection Structure-activity relationship

Concentration-Dependent HO-1 Induction with Conserved Rank Order Across Doses

The HO-1 induction superiority of 3',4',5',3,4,5-hexamethoxy-chalcone is maintained across a concentration range. At 5, 10, and 25 μM, heme oxygenase activity in RAW 264.7 macrophages followed the consistent rank order CH25 > CH6 > CH11, as demonstrated in Figure 4A of the Sawle et al. (2008) study [1]. This concentration-dependent profile confirms that the hexamethoxy compound is the most potent HO-1 inducer among the methoxychalcones tested at every concentration evaluated, and the increase in HO-1 activity was paralleled by a marked increase in HO-1 protein expression as confirmed by Western blot [1].

HO-1 induction Concentration-response Macrophage pharmacology

Dual NF-κB Inhibition and Nrf2/HO-1 Activation: Mechanistic Differentiation from Antioxidant Chalcones

3',4',5',3,4,5-Hexamethoxy-chalcone (CH) inhibits NO overproduction in LPS-stimulated RAW 264.7 macrophages at 10–30 μM through a dual mechanism: (i) prevention of NF-κB–IκB complex degradation, blocking NF-κB nuclear translocation, DNA binding, and transcriptional activity; and (ii) concomitant activation of Nrf2 leading to HO-1 induction [1]. This dual pro-resolution mechanism fundamentally differs from antioxidant chalcones that primarily act through direct radical-scavenging without engaging the Nrf2/HO-1 transcriptional program [1]. The authors explicitly characterize CH as a 'novel anti-inflammatory agent' with a mechanism of action distinct from antioxidant chalcones [1].

NF-κB Nrf2 Anti-inflammatory mechanism

Differential Anti-Proliferative Activity: Hexamethoxychalcone Isomer Comparison in Cancer Cell Lines

In a study of 23 trimethoxychalcone analogues, the positional isomer 3,3',4,4',5,5'-hexamethoxychalcone (compound 3) exhibited anti-proliferative activity against Hep G2 liver cancer and Colon 205 colon cancer cell lines with IC50 values ranging between 10 and 20 μM, compared to the most potent analogue in the series, 3,3',4',5'-tetramethoxychalcone (compound 15), which achieved IC50 values of 1.8 and 2.2 μM against Hep G2 and Colon 205 cells, respectively [2]. This demonstrates that while the hexamethoxychalcone scaffold possesses measurable anti-proliferative activity, its magnitude is highly dependent on the specific methoxy substitution pattern. The symmetrically substituted 3',4',5',3,4,5-hexamethoxy isomer (the target compound) provides a distinct pharmacological profile optimized for anti-inflammatory rather than cytotoxic applications, thereby avoiding confounding cytotoxicity when used as an inflammation probe at moderate concentrations [2].

Anticancer Trimethoxychalcone analogues Tumor cell proliferation

Essential α,β-Unsaturated Carbonyl Requirement Confirmed by Reduction/Loss-of-Function SAR

The HO-1-inducing activity of methoxychalcones is critically dependent on the intact α,β-unsaturated carbonyl (enone) moiety. Sawle et al. (2008) demonstrated that reduction of the α-β double bond and/or the carbonyl group in 3,4,5-trimethoxychalcone (CH6) to yield the corresponding saturated alcohol, allylic alcohol, or fully reduced propylbenzene derivatives results in complete loss of HO-1 induction activity [1]. In contrast, 3',4',5',3,4,5-hexamethoxy-chalcone (CH25) retains the intact enone pharmacophore and is the most potent HO-1 inducer in the series. This provides a structurally tractable scaffold for further medicinal chemistry optimization while maintaining the core electrophilic Michael acceptor functionality essential for biological activity [1].

Michael acceptor Pharmacophore Redox activity

Evidence-Backed Research and Procurement Scenarios for 3',4',5',3,4,5-Hexamethoxy-chalcone


Maximizing HO-1 Induction in Macrophage-Based Cytoprotection Studies

When the experimental objective is to achieve the highest possible level of heme oxygenase-1 enzymatic activity in RAW 264.7 macrophages or related cell models, 3',4',5',3,4,5-hexamethoxy-chalcone is the empirically validated top-performing methoxychalcone scaffold, producing 2555 ± 46 pmol bilirubin/mg protein/h at 10 μM versus 1775 ± 238 for the next-best trimethoxy analog (CH6) and 1102 ± 296 for monomethoxychalcone [1]. The compound is non-cytotoxic at 5–10 μM as assessed by LDH release, making it suitable for studies requiring sustained HO-1 induction without confounding cell death [1].

Dual NF-κB / Nrf2 Pathway Pharmacology Dissection

For programs investigating the intersection of inflammatory NF-κB signaling and cytoprotective Nrf2/HO-1 pathways, 3',4',5',3,4,5-hexamethoxy-chalcone serves as a single-agent tool that simultaneously inhibits NF-κB nuclear translocation and DNA binding while activating Nrf2 and inducing HO-1 expression [2]. This dual activity is mechanistically distinct from conventional antioxidant chalcones and can be experimentally reversed by the HO-1 inhibitor SnPPIX (10 μM) to verify HO-1-dependent anti-inflammatory effects [2].

Medicinal Chemistry Lead Optimization with Defined Methoxy SAR

The establishment of a progressive methoxy-number-dependent increase in HO-1 induction (mono- < tri- < hexa-methoxy) exclusively via 3,4,5- and 3',4',5'-substitution, combined with the documented essentiality of the α,β-unsaturated carbonyl pharmacophore, provides a rational framework for structure-based optimization [1]. The hexamethoxychalcone scaffold can be employed as the maximal-activity reference standard against which newly synthesized analogs with altered methoxy patterns, heterocyclic replacements, or enone bioisosteres can be benchmarked [1].

Anti-Inflammatory Probe Selection with Favorable Selectivity Over Cytotoxicity

When procuring a methoxychalcone for anti-inflammatory assays where off-target cytotoxicity is a concern, the symmetrically substituted 3',4',5',3,4,5-hexamethoxy pattern offers a defined window of NO-inhibitory / anti-inflammatory activity (NO reduction via iNOS inhibition at 10–30 μM) without significant cytotoxicity up to 10 μM, as confirmed by LDH release measurements [2]. In contrast, certain tetramethoxychalcone analogs (e.g., compound 15) exhibit potent tumor cell cytotoxicity (IC50 1.8–2.2 μM) that may confound anti-inflammatory readouts [3].

Quote Request

Request a Quote for 3',4',5',3,4,5-Hexamethoxy-chalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.